molecular formula C35H46N6O8S B1665373 Amogastrin CAS No. 16870-37-4

Amogastrin

Cat. No.: B1665373
CAS No.: 16870-37-4
M. Wt: 710.8 g/mol
InChI Key: CAVZBWFUMSXZFB-LJWNLINESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amogastrin involves the stepwise assembly of its peptide chain. The process typically starts with the protection of amino acid functional groups, followed by coupling reactions to form peptide bonds. Common reagents used in these reactions include carbodiimides for activation of carboxyl groups and protecting groups like tert-butoxycarbonyl (Boc) for amino groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. Purification is achieved through techniques like high-performance liquid chromatography (HPLC) to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: Amogastrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Amogastrin has several scientific research applications:

Mechanism of Action

Amogastrin enhances the gastric accretion of technetium-99m pertechnetate by binding to specific receptors in the gastric mucosa. This binding increases the local concentration of the imaging agent, thereby improving the quality of gastric scintigraphy images. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

    Gastrin: A naturally occurring peptide hormone that stimulates gastric acid secretion.

    Cholecystokinin: Another peptide hormone with similar functions in the digestive system.

Uniqueness of Amogastrin: this compound is unique due to its synthetic nature and specific application in enhancing gastric scintigraphy. Unlike naturally occurring peptides like gastrin and cholecystokinin, this compound is designed to improve diagnostic imaging, making it a valuable tool in medical diagnostics .

Properties

CAS No.

16870-37-4

Molecular Formula

C35H46N6O8S

Molecular Weight

710.8 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(2-methylbutan-2-yloxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H46N6O8S/c1-5-35(2,3)49-34(48)41-27(18-22-20-37-24-14-10-9-13-23(22)24)32(46)38-25(15-16-50-4)31(45)40-28(19-29(42)43)33(47)39-26(30(36)44)17-21-11-7-6-8-12-21/h6-14,20,25-28,37H,5,15-19H2,1-4H3,(H2,36,44)(H,38,46)(H,39,47)(H,40,45)(H,41,48)(H,42,43)/t25-,26-,27-,28-/m0/s1

InChI Key

CAVZBWFUMSXZFB-LJWNLINESA-N

Isomeric SMILES

CCC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

SMILES

CCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Canonical SMILES

CCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Appearance

Solid powder

16870-37-4

Purity

>98% (or refer to the Certificate of Analysis)

sequence

WMDF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

amogastrin
tert-amyloxycarbonyltetragastrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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